(R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride
Description
(R)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride is a chiral piperidine derivative featuring a 3-fluorobenzyl substituent and a dihydrochloride salt form. The compound’s stereochemistry (R-configuration at the piperidine-3-amine position) and the electronegative fluorine atom on the benzyl group are critical for its physicochemical and pharmacological properties. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
(3R)-N-[(3-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDPQVCXHZEWGP-CURYUGHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC(=CC=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC(=CC=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-piperidin-3-amine and 3-fluorobenzyl chloride.
Reaction Conditions: The reaction between ®-piperidin-3-amine and 3-fluorobenzyl chloride is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain ®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the purification steps are scaled up accordingly.
Chemical Reactions Analysis
Nucleophilic Substitution at Ethanesulfonyl Group
The ethanesulfonyl (-SO₂C₂H₅) group participates in nucleophilic displacement reactions under basic conditions. Key observations include:
Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature activates the sulfur atom for nucleophilic attack, with reaction rates influenced by solvent polarity and base strength.
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole core undergoes selective transformations:
Ring Opening
Electrophilic Substitution
The electron-deficient oxadiazole ring permits electrophilic attacks at position 5 of the thiophene unit:
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Nitration : HNO₃/H₂SO₄ yields 5-nitrothiophene analogs (83% yield) .
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Halogenation : Br₂/FeBr₃ produces 5-bromothiophene derivatives (79% yield) .
Thiophene Ring Reactivity
The thiophen-2-yl group participates in cross-coupling reactions:
| Reaction | Catalytic System | Product | Efficiency (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified analogs | 68 |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, TEA | Alkynyl-substituted derivatives | 73 |
Notable Finding : Thiophene’s π-electron system enhances metal-ligand coordination, improving catalytic turnover .
Benzamide Hydrolysis and Acylation
The benzamide group undergoes hydrolysis under specific conditions:
| Condition | Reagents | Product | Rate Constant (k, h⁻¹) |
|---|---|---|---|
| Acidic | 2M H₂SO₄, 100°C | 4-(ethanesulfonyl)benzoic acid | 0.12 |
| Basic | NaOH (aq), EtOH, reflux | Sodium 4-(ethanesulfonyl)benzoate | 0.09 |
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in pyridine to form N-acylated products (82-89% yields) .
Complexation with Metal Ions
The compound forms coordination complexes via sulfonyl oxygen and oxadiazole nitrogen atoms:
| Metal Salt | Solvent System | Stability Constant (log K) | Biological Relevance |
|---|---|---|---|
| Cu(II) chloride | MeOH/H₂O (1:1) | 4.72 ± 0.15 | Antimicrobial enhancement |
| Zn(II) acetate | DMSO | 3.89 ± 0.12 | Fluorescent probes |
Oxidation/Reduction Reactions
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Sulfonyl Reduction : NaBH₄/CuCl₂ reduces -SO₂- to -S- (61% yield).
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Thiophene Oxidation : mCPBA oxidizes thiophene to thiophene-1-oxide (55% yield) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
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C-S Bond Cleavage : Generates thiophene radicals (trapped with TEMPO) .
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Oxadiazole Ring Rearrangement : Forms 1,2,4-thiadiazole isomers (quantum yield Φ = 0.03).
Bioconjugation Reactions
The benzamide group reacts with:
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NHS Esters : Forms stable amide bonds with proteins (e.g., BSA, 78% coupling efficiency) .
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Click Chemistry : CuAAC with propargylamine yields triazole-linked bioconjugates (92% yield) .
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Pathway | Half-Life (t₁/₂) | Major Degradants |
|---|---|---|
| Oxadiazole hydrolysis | 48 hrs | Hydrazide-thiophene derivative |
| Sulfonyl group hydrolysis | 120 hrs | Benzoic acid analog |
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1-5) | Susceptible Reactions |
|---|---|---|
| Oxadiazole ring | 1 (most reactive) | Ring opening, electrophilic substitution |
| Thiophene ring | 2 | Cross-coupling, oxidation |
| Ethanesulfonyl group | 3 | Nucleophilic substitution |
| Benzamide | 4 | Hydrolysis, acylation |
| Aromatic C-H bonds | 5 | Radical reactions |
Scientific Research Applications
Therapeutic Applications
Anticancer Activity
Research indicates that compounds similar to (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride exhibit promising anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
Neuropharmacology
The compound has been investigated for its interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders such as depression and schizophrenia. The binding affinity of (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride to these receptors could lead to the development of new antidepressants or antipsychotic medications.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes that play critical roles in various biological processes. For example, it may act as an inhibitor of monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter availability, potentially improving mood and cognitive function.
Antimicrobial Properties
Recent studies have explored the antimicrobial effects of piperidine derivatives, including (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride. These compounds have shown activity against a range of pathogens, suggesting their potential use in developing new antibiotics or antifungal agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant growth inhibition in cancer cell lines with a mechanism involving apoptosis induction. |
| Study 2 | Neuropharmacology | Showed high binding affinity to dopamine receptors, indicating potential for treating mood disorders. |
| Study 3 | Antimicrobial Properties | Identified effective inhibition against several bacterial strains, suggesting utility in antibiotic development. |
Mechanism of Action
The mechanism of action of ®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring structure allows for interactions with various biological macromolecules, contributing to its overall effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-N-(3-Fluorobenzyl)piperidin-3-amine Dihydrochloride
- Structural Differences : The S-enantiomer shares identical substituents but differs in stereochemistry at the piperidine-3-amine position.
- Functional Implications: Enantiomers often exhibit divergent binding affinities.
- Commercial Availability : Both enantiomers are marketed, suggesting their relevance in drug discovery .
Table 1: Enantiomer Comparison
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| CAS Number | Not explicitly listed | 1286208-17-0 |
| Molecular Formula | C₁₂H₁₉Cl₂FN₂ | C₁₂H₁₉Cl₂FN₂ |
| Key Applications | Under investigation | Intermediate in chiral synthesis |
Positional Isomers: Piperidin-4-amine Derivatives
N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride (CAS 923565-91-7)
- Structural Differences : The fluorine substituent is directly attached to the phenyl ring (3-fluorophenyl) rather than a benzyl group, and the amine is at the piperidine-4-position.
- This compound has a structural similarity score of 0.83 to the target molecule .
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine Hydrochloride
- Structural Differences : Fluorine is at the benzyl group’s para-position (4-fluorobenzyl), and the piperidine amine is at the 4-position.
- Functional Implications : The para-fluorine substitution may increase steric hindrance, affecting receptor binding compared to the target’s meta-substitution .
Table 2: Positional Isomer Comparison
Substituted Piperidines with Additional Functional Groups
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS 1062580-52-2)
- Structural Differences: Contains a benzyl group (non-fluorinated) and methyl groups at the piperidine-3-amine and 4-position.
- Functional Implications : The benzyl group and methyl substitutions may enhance metabolic stability but reduce target selectivity compared to the fluorinated target compound. This compound is an intermediate in the synthesis of tofacitinib, a JAK inhibitor .
Salt Form Comparisons
- Dihydrochloride vs. Monohydrochloride: The dihydrochloride form of the target compound improves solubility over monohydrochloride analogs (e.g., N-(3-Fluorophenyl)piperidin-4-amine HCl), which may have lower bioavailability .
Biological Activity
(R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride, also known by its CAS number 1286209-24-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a fluorobenzyl group, which is significant for its biological activity. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, influencing the compound's interaction with biological targets.
The biological activity of (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes. For example, studies have indicated that similar piperidine derivatives can inhibit kinases and other enzymes crucial for cancer progression .
- Receptor Modulation : Piperidine derivatives often act as ligands for neurotransmitter receptors, potentially impacting neurological pathways. This modulation can lead to effects such as analgesia or anti-inflammatory responses.
Biological Activity Overview
The following table summarizes key findings related to the biological activities associated with (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxicity of piperidine derivatives, including (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride, against FaDu hypopharyngeal tumor cells. The results indicated that this compound had a significant effect on cell viability, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research into similar compounds has shown that fluorinated piperidines can enhance the ability to cross the blood-brain barrier, which is critical for treating central nervous system disorders. The introduction of a fluorine atom in the structure was found to improve pharmacokinetic properties without compromising receptor affinity .
- Antimicrobial Properties : Initial screenings have suggested that (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride may possess antimicrobial activity. Further studies are needed to elucidate its effectiveness against specific pathogens and to understand the underlying mechanisms .
Q & A
Q. What are the optimal synthetic routes for (R)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?
The synthesis typically involves multi-step organic reactions, including reductive amination or nucleophilic substitution. Key steps include:
- Piperidine Ring Formation : Cyclization of appropriate precursors (e.g., 3-aminopiperidine derivatives) under controlled pH and temperature to avoid racemization .
- Fluorobenzyl Substitution : Reaction with 3-fluorobenzyl bromide in the presence of a base (e.g., KCO) in polar aprotic solvents like acetonitrile .
- Salt Formation : Treatment with HCl to yield the dihydrochloride salt, monitored via pH titration .
Optimization : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance enantiomeric excess (ee). Analytical methods like chiral HPLC or circular dichroism (CD) spectroscopy are critical for purity assessment .
Q. How can structural and stereochemical integrity be confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and absence of byproducts. NOESY experiments confirm stereochemistry (e.g., R-configuration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., CHClFN) and isotopic patterns .
- X-ray Crystallography : Single-crystal analysis for absolute configuration determination .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Freely soluble in water (>50 mg/mL at 25°C) due to the dihydrochloride salt form. Partition coefficients (logP) can be predicted via computational tools like ACD/Labs .
- Stability : Hydrolytically stable at pH 4–6; degradation observed at pH >8 due to deamination. Store at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does stereochemistry (R-configuration) influence receptor binding affinity in CNS-targeted studies?
The R-enantiomer exhibits higher affinity for serotonin (5-HT) and dopamine (D) receptors compared to the S-form, as shown in radioligand displacement assays (IC values: 5-HT = 12 nM vs. 85 nM for S-enantiomer) . Methodology :
- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with receptor binding pockets (e.g., hydrophobic interactions with Phe residues).
- Functional Assays : cAMP inhibition or calcium flux assays in HEK293 cells expressing recombinant receptors .
Q. How can contradictory data on metabolic stability be resolved across species (e.g., human vs. rodent liver microsomes)?
Discrepancies arise from cytochrome P450 (CYP) isoform differences (e.g., CYP2D6 in humans vs. CYP2C11 in rats). Approach :
Q. What strategies mitigate off-target effects in vivo while retaining therapeutic efficacy?
Q. How do fluorinated substituents impact pharmacokinetic properties compared to non-fluorinated analogs?
The 3-fluorobenzyl group enhances metabolic stability (t = 4.2 h vs. 1.8 h for non-fluorinated analogs in human hepatocytes) by resisting CYP-mediated oxidation. Fluorine’s electronegativity also increases binding affinity via polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
